D2 Dopamine Receptor Affinity of 1BnTIQ vs. 1-Phenyl and 4-Phenyl Analogs
In a direct head-to-head comparison, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) demonstrated the highest affinity for the D2 dopamine receptor among a series of regioisomers. This property is quantitatively distinct and provides a basis for selecting 1BnTIQ over its 1-phenyl and 4-phenyl counterparts for D2-targeted research [1]. (Note: Data for 3-BnTIQ is not available; this serves as class-level inference for the potential of regioisomers to exhibit stark differences).
| Evidence Dimension | D2 Dopamine Receptor Binding Affinity (Relative Potency) |
|---|---|
| Target Compound Data | Highest affinity among tested isoquinolines |
| Comparator Or Baseline | 1-phenyl-TIQ, 4-phenyl-TIQ, and the reference antagonist SCH23390 |
| Quantified Difference | Rank Order of Affinity: 1-benzyl > 4-phenyl > SCH23390 > 1-phenyl |
| Conditions | Competition binding assay using [3H]spiperone in rat corpus striatum membrane homogenates |
Why This Matters
This data provides a clear rationale for selecting 1BnTIQ as a privileged scaffold for D2 receptor ligand design over other closely related analogs, directly impacting the success of drug discovery and pharmacology studies.
- [1] Charifson PS, Wyrick SD, Hoffman AJ, et al. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. J Med Chem. 1988 Oct;31(10):1941-6. View Source
